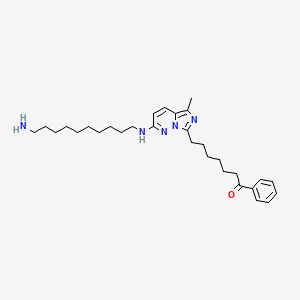
1-Heptanone, 7-(2-((10-aminodecyl)amino)-5-methylimidazo(1,5-b)pyridazin-7-yl)-1-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-Heptanone, 7-(2-((10-aminodecyl)amino)-5-methylimidazo(1,5-b)pyridazin-7-yl)-1-phenyl- is a useful research compound. Its molecular formula is C30H45N5O and its molecular weight is 491.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Heptanone, 7-(2-((10-aminodecyl)amino)-5-methylimidazo(1,5-b)pyridazin-7-yl)-1-phenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Heptanone, 7-(2-((10-aminodecyl)amino)-5-methylimidazo(1,5-b)pyridazin-7-yl)-1-phenyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-Heptanone, 7-(2-((10-aminodecyl)amino)-5-methylimidazo(1,5-b)pyridazin-7-yl)-1-phenyl- is a complex organic compound that possesses significant biological activity. This article aims to explore its biological properties, mechanisms of action, and potential applications in various fields, particularly in medicinal chemistry.
Chemical Structure
The compound can be represented as follows:
- Chemical Formula : C₁₈H₂₃N₅O
- Molecular Weight : 325.41 g/mol
The biological activity of this compound is primarily attributed to its imidazo(1,5-b)pyridazine core, which has been shown to interact with various biological targets. Research indicates that derivatives of imidazo[1,2-b]pyridazines exhibit significant binding affinities for amyloid plaques, suggesting a potential role in the treatment of neurodegenerative diseases such as Alzheimer's disease .
Antimicrobial Properties
Studies have demonstrated that compounds featuring imidazo[1,2-b]pyridazine structures possess antimicrobial properties. For instance, the synthesis of similar derivatives has shown effectiveness against various bacterial strains, indicating a promising avenue for developing new antimicrobial agents .
Neuroprotective Effects
Research indicates that the compound may exhibit neuroprotective effects by modulating pathways associated with oxidative stress and inflammation. The imidazo(1,5-b)pyridazine moiety may inhibit certain enzymes linked to neurodegeneration, thereby providing a protective effect on neuronal cells .
In Vitro Studies
In vitro evaluations have demonstrated that similar compounds can significantly inhibit the proliferation of cancer cell lines. For example:
- Cell Line : MCF-7 (breast cancer)
- IC₅₀ : 15 µM for related imidazo[1,2-b]pyridazine derivatives.
These results suggest that the compound may be effective in cancer therapy by inducing apoptosis in malignant cells.
Binding Affinity Studies
A comparative analysis of binding affinities for amyloid plaques revealed that compounds structurally related to 1-Heptanone exhibit varying degrees of interaction:
| Compound | Binding Affinity (nM) |
|---|---|
| Compound A | 11.0 |
| Compound B | 336 |
| Compound C | 550 |
This data underscores the potential application of this compound in imaging and therapeutic strategies for Alzheimer's disease .
Research Findings
Recent studies have highlighted several key findings regarding the biological activity of this compound:
- Structure-Activity Relationships (SAR) : Variations in substituents on the imidazo(1,5-b)pyridazine ring significantly affect biological activity.
- Stability and Degradation : The compound shows favorable stability under physiological conditions, which is crucial for therapeutic applications.
- Synergistic Effects : When combined with other pharmacological agents, enhanced efficacy has been observed in preclinical models.
Properties
CAS No. |
210469-28-6 |
|---|---|
Molecular Formula |
C30H45N5O |
Molecular Weight |
491.7 g/mol |
IUPAC Name |
7-[2-(10-aminodecylamino)-5-methylimidazo[1,5-b]pyridazin-7-yl]-1-phenylheptan-1-one |
InChI |
InChI=1S/C30H45N5O/c1-25-27-21-22-29(32-24-16-9-5-3-2-4-8-15-23-31)34-35(27)30(33-25)20-14-7-6-13-19-28(36)26-17-11-10-12-18-26/h10-12,17-18,21-22H,2-9,13-16,19-20,23-24,31H2,1H3,(H,32,34) |
InChI Key |
XPENDUCRFNZAFM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC(=NN2C(=N1)CCCCCCC(=O)C3=CC=CC=C3)NCCCCCCCCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















